4-(Acetyloxy)benzoic anhydride

Catalog No.
S15006724
CAS No.
81511-50-4
M.F
C18H14O7
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Acetyloxy)benzoic anhydride

CAS Number

81511-50-4

Product Name

4-(Acetyloxy)benzoic anhydride

IUPAC Name

(4-acetyloxybenzoyl) 4-acetyloxybenzoate

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C18H14O7/c1-11(19)23-15-7-3-13(4-8-15)17(21)25-18(22)14-5-9-16(10-6-14)24-12(2)20/h3-10H,1-2H3

InChI Key

ADDPFERCWOYHPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC(=O)C

4-(Acetyloxy)benzoic anhydride, also known as 4-acetoxybenzoic anhydride, is a chemical compound with the molecular formula C9H8O4C_{9}H_{8}O_{4} and a molecular weight of approximately 180.16 g/mol. It is characterized by the presence of an acetyloxy group attached to the benzoic acid structure, making it a derivative of benzoic acid. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its reactivity and ability to form esters.

  • Hydrolysis: In the presence of water, it can hydrolyze to yield 4-acetoxybenzoic acid and acetic acid. The reaction can be represented as:
    C9H8O4+H2OC7H6O3+C2H4O2C_{9}H_{8}O_{4}+H_{2}O\rightarrow C_{7}H_{6}O_{3}+C_{2}H_{4}O_{2}
    This reaction is important in understanding its stability and reactivity in aqueous environments .
  • Esterification: It can react with alcohols to form esters, which are significant in various chemical syntheses and applications in organic chemistry.
  • Oxidation: Under specific conditions, it may undergo oxidation reactions, although detailed mechanisms require further exploration.

Several methods exist for synthesizing 4-(Acetyloxy)benzoic anhydride:

  • From Phenol: The compound can be synthesized by acetylating phenol with acetic anhydride or acetic acid using a catalyst like sulfuric acid. This method typically involves heating the reactants under reflux conditions.
  • Kolbe-Schmitt Reaction: This involves treating phenol with sodium hydroxide followed by carbon dioxide to form sodium salicylate, which can then be acetylated to yield the desired product .
  • Friedel-Crafts Acetylation: This method employs acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to acetylate aromatic compounds effectively.

4-(Acetyloxy)benzoic anhydride has various applications:

  • Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceutical compounds, particularly those with anti-inflammatory properties.
  • Organic Synthesis: The compound is useful in organic synthesis for producing esters and other derivatives.
  • Research: It is employed in laboratory settings for studying reaction mechanisms involving acylation and esterification.

Interaction studies involving 4-(Acetyloxy)benzoic anhydride focus on its reactivity with biological molecules and other organic compounds. Although specific studies are scarce, its structural similarity to aspirin suggests that it may interact with similar biological targets, potentially influencing pathways related to inflammation and pain modulation.

Several compounds share structural similarities with 4-(Acetyloxy)benzoic anhydride:

Compound NameMolecular FormulaUnique Features
Aspirin (Acetylsalicylic Acid)C9H8O4C_{9}H_{8}O_{4}Known anti-inflammatory drug
4-Hydroxybenzoic AcidC7H6O3C_{7}H_{6}O_{3}Precursor for various esters
Benzoic AnhydrideC14H10O3C_{14}H_{10}O_{3}Used in organic synthesis
Salicylic AcidC7H6O3C_{7}H_{6}O_{3}Active ingredient in many topical treatments

Uniqueness

The uniqueness of 4-(Acetyloxy)benzoic anhydride lies in its balance between reactivity as an acylating agent and potential biological activity akin to that of aspirin. Its synthesis routes also provide versatility not always available in similar compounds.

Traditional Acylation Routes Using Benzoic Acid and Acetic Anhydride

The conventional synthesis of 4-(acetyloxy)benzoic anhydride involves the acetylation of 4-hydroxybenzoic acid with acetic anhydride under acidic conditions. Sulfuric acid (0.5–1% v/v) catalyzes the reaction by protonating the carbonyl oxygen of acetic anhydride, enhancing its electrophilicity for nucleophilic attack by the phenolic hydroxyl group. The reaction proceeds at 50–60°C for 15–30 minutes, yielding the acetylated product with minimal diacetylated byproducts.

Mechanistic Insights:
The acid catalyst facilitates the formation of an acylium ion (CH₃CO⁺), which reacts with the deprotonated phenolic oxygen of 4-hydroxybenzoic acid. Subsequent elimination of acetic acid generates the ester linkage, while excess acetic anhydride ensures complete conversion. Stoichiometric imbalances favor hydrolysis side reactions, necessitating a 1.5:1 molar ratio of acetic anhydride to 4-hydroxybenzoic acid.

Limitations:

  • Residual sulfuric acid may degrade heat-sensitive products.
  • Post-reaction neutralization generates sulfate salts, complicating purification.

Novel Catalytic Approaches for Anhydride Formation

Recent methodologies employ heterogeneous and organocatalytic systems to circumvent traditional drawbacks. For instance, copper(I) bromide in combination with chiral bisphosphine ligands enables enantioselective hydroacylation of allenes with anhydrides, achieving up to 98% enantiomeric excess (ee) for β,γ-unsaturated enones. Vanadium-containing ionic liquids, such as [Bmim][VO(edta)], catalyze epoxy-anhydride copolymerization at 120°C, demonstrating dual functionality as solvents and catalysts.

Catalytic Systems:

Catalyst TypeTemperature (°C)Yield (%)Selectivity
Cu(I)/Bisphosphine259298% ee
[Bmim][VO(edta)]12088>99%
DMAP/Triethylamine259597%

These systems minimize side reactions, such as diketene formation, by stabilizing reactive intermediates through ligand coordination or ionic interactions.

Optimization of Reaction Conditions for Yield and Purity

Key variables influencing yield include:

  • Temperature: Elevated temperatures (>60°C) accelerate acetylation but risk decarboxylation of 4-hydroxybenzoic acid.
  • Catalyst Loading: Vanadium-based ionic liquids exhibit optimal activity at 2.7 mol%, reducing energy input compared to stoichiometric acid use.
  • Solvent Choice: Ethanol-water mixtures (1:2.5 v/v) enable selective recrystallization, yielding needle-like crystals with >99% purity.

Kinetic Analysis:
Isothermal differential scanning calorimetry (DSC) studies of epoxy-anhydride systems reveal a Kamal–Sourour autocatalytic model, where the rate constant $$ k2 $$ (catalyzed pathway) dominates cross-linking kinetics:
$$
\frac{d\alpha}{dt} = (k
1 + k_2 \alpha^m)(1 - \alpha)^n
$$
Here, $$ \alpha $$ represents the conversion degree, and $$ m $$, $$ n $$ are reaction orders.

Vacuum Fractionation and Crystallization Techniques

Post-synthesis purification involves:

  • Vacuum Distillation: At 10–15 mmHg, acetic anhydride (bp 138–140°C) is separated from high-boiling impurities (e.g., diketenes), achieving >99.5% purity.
  • Solvent Crystallization: Dissolving the crude product in hot ethanol (6 mL/g) followed by gradual water addition (15 mL) induces crystallization, yielding 85–90% recovery.

Melting Point Correlation:Pure 4-(acetyloxy)benzoic anhydride melts sharply at 187–189°C, with depressed values (<180°C) indicating residual acetic acid or starting material.

Reagent for Esterification and Lactonization Reactions

4-(Acetyloxy)benzoic anhydride functions as a versatile dehydrating agent in organic synthesis, particularly for esterification and lactonization reactions [1]. As an aromatic carboxylic anhydride, this compound exhibits enhanced reactivity compared to simple aliphatic anhydrides due to the electron-withdrawing effects of the aromatic ring system [2]. The presence of the acetyloxy substituent at the para position further modulates the reactivity profile of the anhydride moiety.

Aromatic carboxylic anhydrides have been extensively utilized as dehydrating condensation reagents that can be stably stored at room temperature while maintaining high reactivity [2]. These reagents enable the synthesis of desired carboxylic esters and lactones under mild reaction conditions, making them particularly valuable for acid-sensitive substrates [2]. The reaction proceeds through the formation of mixed anhydride intermediates, which subsequently undergo nucleophilic attack by alcohols or intramolecular hydroxyl groups.

The mechanistic pathway for esterification using aromatic anhydrides involves initial formation of a mixed anhydride between the carboxylic acid substrate and the aromatic anhydride [3] [2]. This mixed anhydride intermediate exhibits enhanced electrophilicity at the aliphatic carbonyl carbon, facilitating subsequent nucleophilic attack by alcohols. The chemoselectivity observed in these reactions stems from the preferential reaction of nucleophiles with the less sterically hindered aliphatic acyl moiety rather than the aromatic acyl group [2].

Table 1: Comparative Reactivity of Aromatic Anhydrides in Esterification Reactions

Anhydride TypeConversion (%)Yield (%)Reaction Time (h)
Benzoic anhydride696212
4-Methoxybenzoic anhydride747010
4-Nitrobenzoic anhydride85828
4-Trifluoromethylbenzoic anhydride86836

The efficiency of lactonization reactions using aromatic anhydrides depends critically on the electronic properties of the aromatic ring substituents [2]. Electron-withdrawing groups enhance the electrophilicity of the anhydride carbonyl carbons, leading to faster reaction rates and improved yields [4]. The lactonization process benefits from the ability to conduct reactions at room temperature rather than under reflux conditions, which prevents substrate degradation and provides a simpler experimental procedure [2].

Role in Mixed Anhydride Strategies for Carboxylic Acid Activation

Mixed anhydride formation represents a fundamental strategy for carboxylic acid activation in organic synthesis [1] [5]. 4-(Acetyloxy)benzoic anhydride participates in these transformations by forming reactive mixed anhydride intermediates with carboxylic acid substrates. The resulting mixed anhydrides exhibit enhanced electrophilicity compared to the parent carboxylic acids, enabling efficient coupling reactions with nucleophiles under mild conditions.

The formation of mixed anhydrides proceeds through nucleophilic attack of the carboxylate anion on the aromatic anhydride [6]. The reaction is typically promoted by base catalysts such as triethylamine or by nucleophilic catalysts like 4-(dimethylamino)pyridine [1]. The choice of catalyst system significantly influences both the reaction rate and the chemoselectivity of the subsequent coupling reaction.

Recent developments in mixed anhydride methodology have demonstrated the utility of aromatic anhydrides in cross-coupling reactions [5]. The carboxylic acid substrate undergoes in situ activation through mixed anhydride formation, followed by decarbonylation to provide aryl-palladium intermediates for traditional cross-coupling cycles [5]. This approach enables the use of carboxylic acids as electrophilic coupling partners, expanding the substrate scope beyond traditional aryl halides and pseudohalides.

Table 2: Mixed Anhydride Formation Conditions and Yields

Carboxylic Acid SubstrateBaseTemperature (°C)Time (min)Mixed Anhydride Yield (%)
Benzoic acidTriethylamine253085
Phenylacetic acidPyridine254578
4-Methylbenzoic acid2,6-Lutidine252589
Cyclohexanecarboxylic acidTriethylamine406072

The regioselectivity observed in mixed anhydride reactions arises from the differential reactivity of the two carbonyl carbons [7]. Nucleophiles preferentially attack the less sterically hindered aliphatic carbonyl carbon rather than the aromatic carbonyl, leading to selective formation of aliphatic esters or amides [7]. This chemoselectivity is enhanced when strong electron-withdrawing substituents are present on the aromatic ring, as these groups decrease the nucleophilicity of the aromatic carbonyl carbon.

Case Study: Synthesis of erythro-Aleuritic Acid Lactone

The synthesis of erythro-aleuritic acid lactone represents a significant application of aromatic anhydride methodology in natural product synthesis [1] [8]. This lactone formation demonstrates the utility of mixed anhydride lactonization for constructing medium-sized ring systems under mild reaction conditions.

Erythro-aleuritic acid lactone synthesis has been accomplished using 2-methyl-6-nitrobenzoic anhydride in the presence of 4-(dimethylamino)pyridine as a nucleophilic catalyst [1] [8]. The reaction proceeds through formation of a mixed anhydride intermediate between the omega-hydroxycarboxylic acid precursor and the aromatic anhydride. Subsequent intramolecular cyclization occurs via nucleophilic attack of the hydroxyl group on the activated carbonyl carbon, forming the desired lactone ring.

The efficiency of this lactonization method has been compared with other reported mixed anhydride procedures [8]. The aromatic anhydride approach provides superior yields compared to traditional methods such as the S-pyridyl ester method, which requires high reaction temperatures and extended reaction times [9]. The mild reaction conditions of the aromatic anhydride method prevent decomposition of sensitive substrates and enable cyclization to proceed at room temperature.

Table 3: Comparison of Lactonization Methods for erythro-Aleuritic Acid Lactone

MethodTemperature (°C)Time (h)Yield (%)Additional Reagents
2-Methyl-6-nitrobenzoic anhydride2513844-(Dimethylamino)pyridine
S-Pyridyl ester method1109665Silver tetrafluoroborate
Dicyclohexylcarbodiimide2524724-(Dimethylamino)pyridine
Trifluoroacetic anhydride25858Pyridine

The mechanistic pathway for erythro-aleuritic acid lactone formation involves several key steps [8]. Initial formation of the mixed anhydride occurs through nucleophilic attack of the carboxylate on the aromatic anhydride. The resulting mixed anhydride undergoes activation by the nucleophilic catalyst, forming a highly electrophilic acyl-pyridinium intermediate. Intramolecular cyclization then proceeds via attack of the hydroxyl group on this activated species, ultimately yielding the lactone product and regenerating the catalyst.

The success of this lactonization strategy depends on maintaining dilute reaction conditions to favor intramolecular cyclization over intermolecular polymerization [2]. The slow addition technique ensures that the concentration of the mixed anhydride intermediate remains low throughout the reaction, promoting monomer selectivity and preventing oligomerization side reactions.

Utility in Macrocyclic Lactone Formation (e.g., Octalactins)

Macrocyclic lactone synthesis represents one of the most challenging applications of lactonization methodology due to the entropic barriers associated with large ring formation [10] [9]. Aromatic anhydrides have proven particularly effective for these transformations, enabling the construction of complex natural products such as the octalactins under mild reaction conditions.

The octalactins, isolated from marine bacteria Streptomyces species, feature an eight-membered lactone core that has attracted considerable synthetic interest [10] [9]. The total synthesis of octalactin B has been achieved using 2-methyl-6-nitrobenzoic anhydride as the key lactonization reagent [9]. This approach demonstrates the power of aromatic anhydride methodology for constructing strained medium-ring lactones that are difficult to access by other methods.

The lactonization of the octalactin precursor proceeds through the established mixed anhydride mechanism [9]. The omega-hydroxycarboxylic acid substrate undergoes conversion to the corresponding mixed anhydride, which subsequently cyclizes to form the eight-membered lactone ring. The reaction proceeds smoothly at room temperature within 13 hours, providing the desired lactone in 84% yield [9].

Table 4: Macrocyclic Lactone Synthesis Using Aromatic Anhydrides

Natural ProductRing SizeAnhydride ReagentYield (%)Reaction Conditions
Octalactin B8-membered2-Methyl-6-nitrobenzoic anhydride84Room temperature, 13 h
Cephalosporolide D8-membered4-Trifluoromethylbenzoic anhydride78Room temperature, 8 h
Erythronolide A14-membered2-Methyl-6-nitrobenzoic anhydride91Room temperature, 16 h
Zearalenone14-memberedBenzoic anhydride7340°C, 12 h

The efficiency of macrocyclic lactone formation using aromatic anhydrides has been attributed to several factors [2] [11]. The mild reaction conditions prevent decomposition of sensitive substrates, while the high reactivity of the mixed anhydride intermediates enables cyclization to compete effectively with hydrolysis. The use of nucleophilic catalysts such as 4-(dimethylamino)pyridine further enhances the reaction rate and selectivity.

Comparative studies have demonstrated the superiority of aromatic anhydride methods over alternative lactonization procedures for medium-ring synthesis [9]. Traditional methods such as the Yamaguchi esterification or Steglich coupling often require elevated temperatures and extended reaction times, leading to decreased yields due to substrate decomposition [3]. The aromatic anhydride approach circumvents these limitations by enabling efficient cyclization under mild conditions.

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Exact Mass

342.07395278 g/mol

Monoisotopic Mass

342.07395278 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-11

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